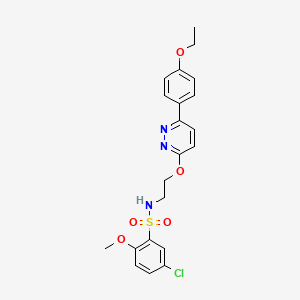

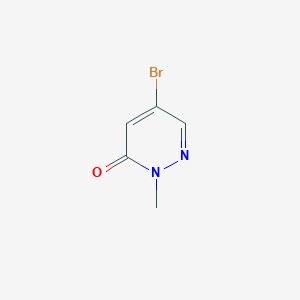

5-bromo-2-methylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-2-methylpyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H5BrN2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 5th position and a methyl group at the 2nd position .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For instance, they can be elaborated along multiple growth-vectors through reactions such as N-alkylation, borylation, Suzuki–Miyaura cross-coupling, Buchwald–Hartwig amination, and metalation .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 189.01 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available.Applications De Recherche Scientifique

Chemical Functionalization

5-bromo-2-methylpyridazin-3(2H)-one is used in various chemical functionalization processes. For instance, its derivatives were aminocarbonylated in palladium-catalysed reactions, showing high reactivity and yielding 4,5-dicarboxamides with primary amines (Takács et al., 2012). Such reactions are significant for creating complex organic compounds for different applications.

Synthesis of Heterocyclic Compounds

The compound is instrumental in synthesizing various heterocyclic compounds. A study demonstrated its utility in synthesizing 3-bromo-6-methylpyridazine, illustrating an effective method for manufacturing this compound (Xin Bing-wei, 2008). These heterocyclic compounds are crucial in pharmaceuticals and materials science.

Organic and Coordination Chemistry

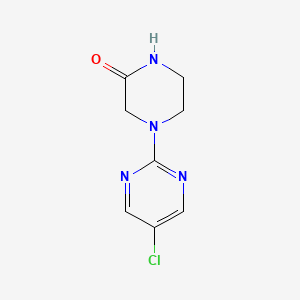

This compound derivatives are used in organic and coordination chemistry. One study described using this compound in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006). This application is vital in the development of new materials and catalysts.

Corrosion Inhibition

This compound has shown effectiveness in steel corrosion inhibition. A specific derivative was found to adsorb on the steel surface and showed inhibition efficiency, indicating its potential use in industrial applications to prevent corrosion (Bouklah et al., 2006).

Synthesis of Novel Pyridine-Based Derivatives

It is also used in synthesizing novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have shown potential as chiral dopants for liquid crystals and have been evaluated for their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Grignard Reactions

Grignard reagents react with 6-methylpyridazin-3(2H)-one derivatives to produce various substituted pyridazinones, essential in organic synthesis and pharmaceutical development (Baddar et al., 1972).

Formation of Branched Oligopyridines

The compound is used in the synthesis of branched oligopyridines, a class of compounds with potential applications in electronic materials and photovoltaics (Pabst & Sauer, 1999).

Suzuki–Miyaura Reactions

This compound is involved in Suzuki–Miyaura reactions, specifically with ferrocene boronates. These reactions are crucial for developing organometallic chemistry and potential anticancer therapies (El Alaoui et al., 2022).

Cancer Research

A series of derivatives of this compound were synthesized and evaluated for their inhibitory activity against cancer cell lines, demonstrating its potential in cancer research and drug development (Xiong et al., 2020).

Chiral Synthesis

The compound has been used in the chiral synthesis of 2-substituted piperazines, indicating its role in producing enantiomerically pure compounds for pharmaceuticals (Micouin et al., 1994).

Orientations Futures

The future directions for “5-bromo-2-methylpyridazin-3(2H)-one” and similar compounds could involve their use in the development of new drugs. Heterocyclic compounds represent attractive starting points for fragment-based drug discovery due to their ability to engage with the target protein through a wide variety of intermolecular interactions .

Propriétés

IUPAC Name |

5-bromo-2-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLIQPQINLPDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)azetidine](/img/structure/B2696387.png)

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)

![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)